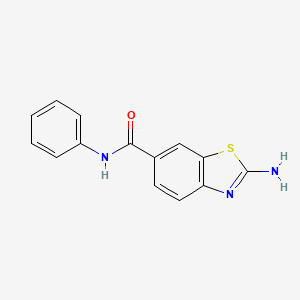

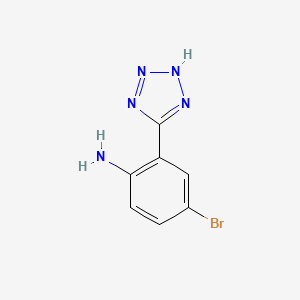

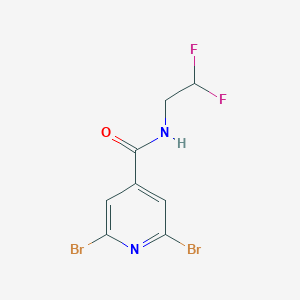

2-amino-N-phenyl-1,3-benzothiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps. Initially, substituted 2-amino benzothiazoles react with N-phenyl anthranilic acid to form intermediate compounds. These intermediates are then further treated with either 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Antimicrobial and Antifungal Applications

A significant application of 2-amino-N-phenyl-1,3-benzothiazole-6-carboxamide derivatives is in the field of antimicrobial and antifungal treatments. Research has shown that various derivatives of this compound demonstrate effective antibacterial and antifungal activities. For instance, derivatives synthesized through reactions involving 2-amino benzothiazoles have been found to show strong activity against both bacteria and fungi, indicating their potential in treating infections caused by these organisms (Patel & Agravat, 2012), (Patel & Shaikh, 2010).

Anticancer Activity

Another critical area of application is in cancer research. Studies have demonstrated that certain benzothiazole derivatives possess potent anticancer properties. These compounds have been evaluated for their effectiveness against various cancer cell lines, including breast and cervical cancer. The synthesized compounds' cytostatic activities against malignant human cell lines highlight their potential as therapeutic agents in cancer treatment (Racané et al., 2006), (Bradshaw et al., 2002).

Antibacterial and Antifungal Drug Development

The compound's derivatives are also being explored for the development of new antibiotic and antibacterial drugs. This is particularly significant in the context of increasing antibiotic resistance. The ability of these compounds to inhibit the growth of Gram-positive and Gram-negative bacteria showcases their potential in addressing this global health challenge (Ahmed, 2007).

Diuretic Activity

Research has also been conducted on the diuretic properties of benzothiazole derivatives. This suggests potential applications in treating conditions that require the removal of excess water from the body, such as heart failure or edema (Yar & Ansari, 2009).

Photophysical Characteristics

The photophysical properties of benzothiazole derivatives are also of interest. Studies have explored these compounds' absorption-emission properties, which could have implications in developing fluorescent compounds for various applications, including as markers in biological systems (Padalkar et al., 2011).

Future Directions

: Jyothi, M., Ranganatha, V. L., Khamees, H. A., Khadri, M. J. N., & Khanum, S. A. (2023). Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives through in vitro and in silico approach. Journal of the Iranian Chemical Society, 20(1), 861–873. Link

: Synthesis and Anti-inflammatory Activity of Some Novel 3-(6-substituted benzothiazol-2-yl)-2-(substituted amino)quinazolin-4(3H)-ones. (2009). Journal of Chemistry, 2009, 507052. Link

: 2-amino-1,3-benzothiazole-6-carboxamide Preferentially Binds to the Active Site of SARS-CoV-2 Main Protease 3CLpro. (2020). bioRxiv. Link

: Molecules | Free Full-Text | 2-Amino-1,3-benzothiazole: End

properties

IUPAC Name |

2-amino-N-phenyl-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c15-14-17-11-7-6-9(8-12(11)19-14)13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMYOGNXEBTENC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-phenyl-1,3-benzothiazole-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3002068.png)

![2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B3002076.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002078.png)

![3-oxo-2-(m-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3002082.png)

![2-Ethyl-5-((3-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002084.png)

![3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3002090.png)